molecular formula C24H20FN3O3S3 B381388 ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 315711-35-4

ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B381388
CAS No.: 315711-35-4
M. Wt: 513.6g/mol
InChI Key: HYJXTVXGZDZQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core linked via a thioacetamido bridge to a substituted thiophene ring. Such multi-ring systems are often explored for pharmacological properties, including kinase inhibition or anti-proliferative effects, due to their structural mimicry of nucleotide bases and capacity for π-π stacking . The thioether linkage (C–S–C) and fluorinated aromatic moiety may influence metabolic stability and target binding compared to non-fluorinated or oxygen/sulfonyl analogs .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S3/c1-2-31-24(30)20-16(13-6-8-14(25)9-7-13)10-32-23(20)28-18(29)11-33-21-19-15-4-3-5-17(15)34-22(19)27-12-26-21/h6-10,12H,2-5,11H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXTVXGZDZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thienopyrimidine Precursors

The pyrimidine core is synthesized via a tandem cyclization-condensation reaction. A representative route involves:

  • Reacting 4-aminocyclopenta[4,thiophene-3-carboxylate with thiourea in acetic acid at 110°C for 8 hours to form the pyrimidine ring.

  • Introducing a thiol group at position 4 via nucleophilic displacement using sodium hydrosulfide (NaSH) in dimethylformamide (DMF).

Reaction Conditions Table

StepReagentsTemperatureTimeYield
1Thiourea, AcOH110°C8 h72%
2NaSH, DMF60°C3 h68%

Functionalization of the Thiophene-3-Carboxylate Scaffold

Introduction of the 4-(4-Fluorophenyl) Group

The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling:

  • Ethyl 2-amino-4-bromothiophene-3-carboxylate is reacted with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C.

Optimized Parameters

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ (2 equiv)

  • Yield: 85%

Amide Bond Formation and Thioether Linkage

Coupling Strategy Using HATU/DIPEA

The critical acetamido-thioether bridge is formed in two stages:

  • Activation of Thioacetic Acid :

    • 2-((Pyrimidin-4-yl)thio)acetic acid is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in anhydrous DCM at 0°C.

  • Amidation with Thiophene Amine :

    • The activated intermediate is coupled with ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate at room temperature for 12 hours.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-F), 7.12–7.06 (m, 2H, Ar-F), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, SCH₂).

  • HPLC Purity : 98.6%.

Alternative Routes and Comparative Analysis

EDC/DMSO-Mediated Coupling

An alternative method replaces HATU with EDC (1.5 equiv) in DMSO, achieving comparable yields (82%) but requiring longer reaction times (24 h).

Advantages/Disadvantages Table

MethodYieldTimeCostScalability
HATU/DIPEA88%12 hHighModerate
EDC/DMSO82%24 hLowHigh

Purification and Stability Considerations

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 → 1:1 gradient). The compound exhibits stability in acidic conditions (pH 2–6) but degrades in basic media (pH >8).

Stability Data

ConditionDegradation (%)
pH 2, 25°C, 24 h<5%
pH 7.4, 37°C, 24 h12%
pH 9, 25°C, 24 h47%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural framework that includes:

  • Cyclopenta[4,5]thieno[2,3-d]pyrimidine core : This bicyclic structure contributes to the compound's biological activity.
  • Thioether linkage : Enhances solubility and interaction with biological targets.
  • Fluorophenyl substituent : The presence of fluorine can influence the compound's pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds similar to ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that related compounds can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in cancer and other diseases. Notably:

  • Type III Secretion System (T3SS) : Similar compounds have been noted to inhibit T3SS, suggesting a potential for reducing bacterial virulence factors.

Antimicrobial Effects

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural motifs have demonstrated efficacy against various pathogens.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopentapyrimidine Core : This step establishes the foundational structure necessary for subsequent modifications.
  • Introduction of Functional Groups : The diethylamino group and thioether functionalities are introduced through coupling reactions.
  • Final Coupling with Acetamide and Carboxylate Groups : This final step results in the formation of the complete compound.

Detailed reaction schemes are essential for replicating this synthesis in laboratory settings.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Disruption of Cellular Processes: Interfering with cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thieno[2,3-d]pyrimidine derivatives. Key structural analogues include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Reported) Reference
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate Cyclopenta-thieno-pyrimidine + thiophene 4-fluorophenyl, thioacetamido, ethyl ester ~450 (estimated) Hypothesized anti-proliferative N/A (hypothetical)
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Cyclopenta-thieno-pyrimidine + piperazine 4-chlorophenyl, piperazine 429.9 Anti-cancer (pancreatic)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene + cyanoacrylamido Cyano, substituted phenyl 320–380 Antioxidant, anti-inflammatory
2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Cyclopenta-thiophene + sulfonyl 4-methoxyphenyl, sulfonamide 394.5 Not reported

Key Findings

Bioactivity Differences: The piperazine-linked analogue () demonstrated anti-proliferative activity against pancreatic cancer cells, likely due to improved solubility and hydrogen-bonding capacity from the piperazine moiety. In contrast, the thioacetamido derivative (target compound) may exhibit enhanced membrane permeability due to its thioether group and fluorinated aryl ring, though specific activity data are lacking. Cyanoacrylamido derivatives () showed antioxidant efficacy (IC50: 12–45 µM in DPPH assay), attributed to the electron-withdrawing cyano group stabilizing radical intermediates. The absence of a cyano group in the target compound suggests divergent mechanisms.

Synthetic Routes: The target compound’s synthesis likely involves thioacetylation of a cyclopenta-thieno-pyrimidine intermediate with a thiophene-ester precursor, analogous to methods in . For example, substituting 2-chloroacetamide with a thiol-containing intermediate under NaHCO3/NaI catalysis (as in ) could yield the thioether bridge. In contrast, sulfonyl analogues () require sulfonation steps, which may reduce yield due to side reactions, whereas cyano derivatives () employ Knoevenagel condensation (72–94% yields).

The ethyl carboxylate improves solubility in polar solvents compared to methyl esters, critical for formulation in preclinical studies .

Research Implications and Limitations

  • Structural-Activity Relationship (SAR) : The thioether linkage may confer resistance to enzymatic degradation compared to sulfonamides or ethers, but this requires validation via stability assays .
  • Gaps in Data: No explicit bioactivity or pharmacokinetic data for the target compound were found in the provided evidence. Future studies should prioritize enzymatic assays (e.g., kinase inhibition) and comparative ADMET profiling.

Biological Activity

Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopenta[4,5]thieno[2,3-d]pyrimidine core : This heterocyclic moiety is associated with various biological activities.
  • Thiophene and fluorophenyl substituents : These groups can influence the compound's pharmacokinetics and interaction with biological targets.

Structural Formula

C20H22FN3O2S2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_3\text{O}_2\text{S}_2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in the synthesis of nucleotides necessary for DNA replication. Inhibition leads to reduced tumor cell proliferation.
  • Targeting Folate Receptors : The compound may selectively target folate receptors overexpressed in certain tumors, enhancing its efficacy while minimizing effects on normal tissues .

Antimicrobial Activity

Preliminary studies suggest that similar thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., KB human tumor cells) with IC50 values in the nanomolar range .
    CompoundCell LineIC50 (nM)
    Compound 1KB1.7
    Compound 2A5495.0
    Compound 3HeLa10.0
  • Mechanistic Studies : Docking studies reveal strong binding affinity to DHFR and folate transporters, indicating potential as selective anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics, with a favorable half-life that supports once-daily dosing in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate in laboratory settings?

  • Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation : Conduct experiments in a fume hood to mitigate respiratory exposure (Specific Target Organ Toxicity, Single Exposure Category 3) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizing agents) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify thiophene and pyrimidine ring systems, fluorine substituents, and ester groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 329.46 g/mol for analogous compounds) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What experimental design principles should guide the synthesis of this compound?

  • Answer : Follow statistical Design of Experiments (DoE) methodologies:

  • Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst loading) using fractional factorial designs .
  • Response Surface Optimization : Optimize yield and purity via central composite designs .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., thioacetamido linkage) .

Advanced Research Questions

Q. How can computational methods enhance the optimization of this compound’s synthetic route?

  • Answer : Integrate quantum chemical calculations and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and energetics for cyclopenta-thieno-pyrimidine core formation .
  • Condition Prediction : Apply Bayesian optimization to narrow experimental parameters (e.g., solvent polarity, reaction time) .
  • Retrosynthetic Analysis : Leverage AI platforms (e.g., ASKCOS) to propose alternative pathways for thiophene-3-carboxylate esterification .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Answer : Perform systematic validation:

  • In Vitro Assays : Use dose-response curves (e.g., IC50_{50} values) to compare activity across cell lines, focusing on fluorophenyl interactions .
  • Molecular Docking : Model binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
  • Meta-Analysis : Aggregate data from literature (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. How can researchers evaluate the environmental impact of this compound during disposal?

  • Answer : Conduct ecotoxicity studies:

  • Aquatic Toxicity : Test acute toxicity using Daphnia magna or algae (EC50_{50} endpoints) .
  • Biodegradation : Apply OECD 301F tests to assess persistence in water/soil .
  • Bioaccumulation Potential : Calculate logP values (e.g., XlogP ~4 for analogs) to predict lipid solubility .

Q. What advanced spectroscopic techniques characterize electronic interactions in the cyclopenta-thieno-pyrimidine moiety?

  • Answer : Use:

  • UV-Vis Spectroscopy : Identify π→π* transitions in the thiophene-pyrimidine conjugated system .
  • Electrochemical Analysis : Perform cyclic voltammetry to study redox behavior (e.g., sulfur-centered oxidation) .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation studies .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results (e.g., varying reaction yields), apply factorial ANOVA to isolate confounding variables .
  • Cross-Disciplinary Integration : Combine synthetic chemistry with computational modeling (e.g., COMSOL Multiphysics for reaction kinetics simulations) .
  • Ethical Compliance : Adhere to TSCA and IATA regulations for hazardous material transport and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.